molecular formula C25H26N2O2 B11146289 1-benzhydryl-N~3~-(2-methoxybenzyl)-3-azetanecarboxamide

1-benzhydryl-N~3~-(2-methoxybenzyl)-3-azetanecarboxamide

Cat. No.: B11146289
M. Wt: 386.5 g/mol
InChI Key: SEVLJWIGWOJVKE-UHFFFAOYSA-N
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Description

1-benzhydryl-N~3~-(2-methoxybenzyl)-3-azetanecarboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-N~3~-(2-methoxybenzyl)-3-azetanecarboxamide typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzhydryl group: This step often involves nucleophilic substitution reactions.

    Attachment of the 2-methoxybenzyl group: This can be done through various coupling reactions, such as reductive amination or alkylation.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-N~3~-(2-methoxybenzyl)-3-azetanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzhydryl-N~3~-(2-methoxybenzyl)-3-azetanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-benzhydryl-3-azetanecarboxamide: Lacks the 2-methoxybenzyl group.

    N~3~-(2-methoxybenzyl)-3-azetanecarboxamide: Lacks the benzhydryl group.

    1-benzhydryl-N~3~-(2-chlorobenzyl)-3-azetanecarboxamide: Has a chlorine atom instead of a methoxy group.

Uniqueness

1-benzhydryl-N~3~-(2-methoxybenzyl)-3-azetanecarboxamide is unique due to the presence of both the benzhydryl and 2-methoxybenzyl groups. These groups can influence the compound’s chemical reactivity, biological activity, and overall properties.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzhydryl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide

InChI

InChI=1S/C25H26N2O2/c1-29-23-15-9-8-14-21(23)16-26-25(28)22-17-27(18-22)24(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,22,24H,16-18H2,1H3,(H,26,28)

InChI Key

SEVLJWIGWOJVKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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